

A Technical Guide to the Spectroscopic Profile of Piperic Acid

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Compound of Interest

Compound Name: *Piperic acid*

Cat. No.: *B022298*

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This guide provides an in-depth analysis of the spectroscopic data for **piperic acid**, a derivative of piperine, the primary alkaloid in black pepper. The information presented is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for the structural characterization of this compound.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for **piperic acid**.

Table 1: ¹H NMR Spectroscopic Data of **Piperic Acid**

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Number of Protons	Assignment
5.95	s	-	2H	-OCH ₂ O-
5.90	d	15.0	1H	H- α
6.75	d	8.0	1H	Ar-H
6.85-7.00	m	-	3H	Ar-H, H- γ
7.30	dd	15.0, 10.0	1H	H- β
7.40	dd	15.0, 10.0	1H	H- δ
12.20	br s	-	1H	-COOH

Note: Assignments are based on typical chemical shifts and coupling patterns. The exact values may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of **Piperic Acid**

Chemical Shift (δ , ppm)	Assignment
101.2	-OCH ₂ O-
105.6	Ar-C
108.4	Ar-C
122.6	Ar-C
124.7	C- β
125.3	C- δ
130.9	Ar-C (quaternary)
137.7	C- γ
139.1	C- α
147.7	Ar-C (quaternary)
147.9	Ar-C (quaternary)
165.1	-COOH

Note: The assignments distinguish between the carbons of the aromatic ring and the dienoyl chain.[\[1\]](#)[\[2\]](#)

Table 3: IR Spectroscopic Data of **Piperic Acid**

Wavenumber (cm ⁻¹)	Description of Vibration	Functional Group
3600-3200	Weak, broad absorption	O-H stretch of carboxylic acid
3000-2500	Broad absorption	C-H stretch (aromatic and vinylic)
1678.76	Strong absorption	C=O stretch of carboxylic acid
1580	Aromatic stretching	C=C stretch (aromatic ring)
1255	Symmetric stretch	=C-O-Ar (methylenedioxy)
1132	Asymmetric stretch	=C-O-C (methylenedioxy)
1033	Symmetric stretch	=C-O-C (methylenedioxy)

Source:[3][4]

Table 4: UV-Vis Spectroscopic Data of **Piperic Acid**

Solvent	λ_{max} (nm)	Molar Absorptivity (ϵ , M ⁻¹ cm ⁻¹)
Methanol	342-344	16,844 - 35,855

Source:[5]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.

2.1 NMR Spectroscopy NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz for ¹H NMR.[5]

- **Sample Preparation:** A small quantity of **piperic acid** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard.

- Data Acquisition: For ^1H NMR, chemical shifts are reported in parts per million (ppm) downfield from TMS.[6] Data are typically reported to two decimal places.[6] For ^{13}C NMR, chemical shifts are also reported in ppm relative to TMS and are generally reported to one decimal place.[1][6]

2.2 IR Spectroscopy Infrared spectra are recorded using an FT-IR spectrometer.

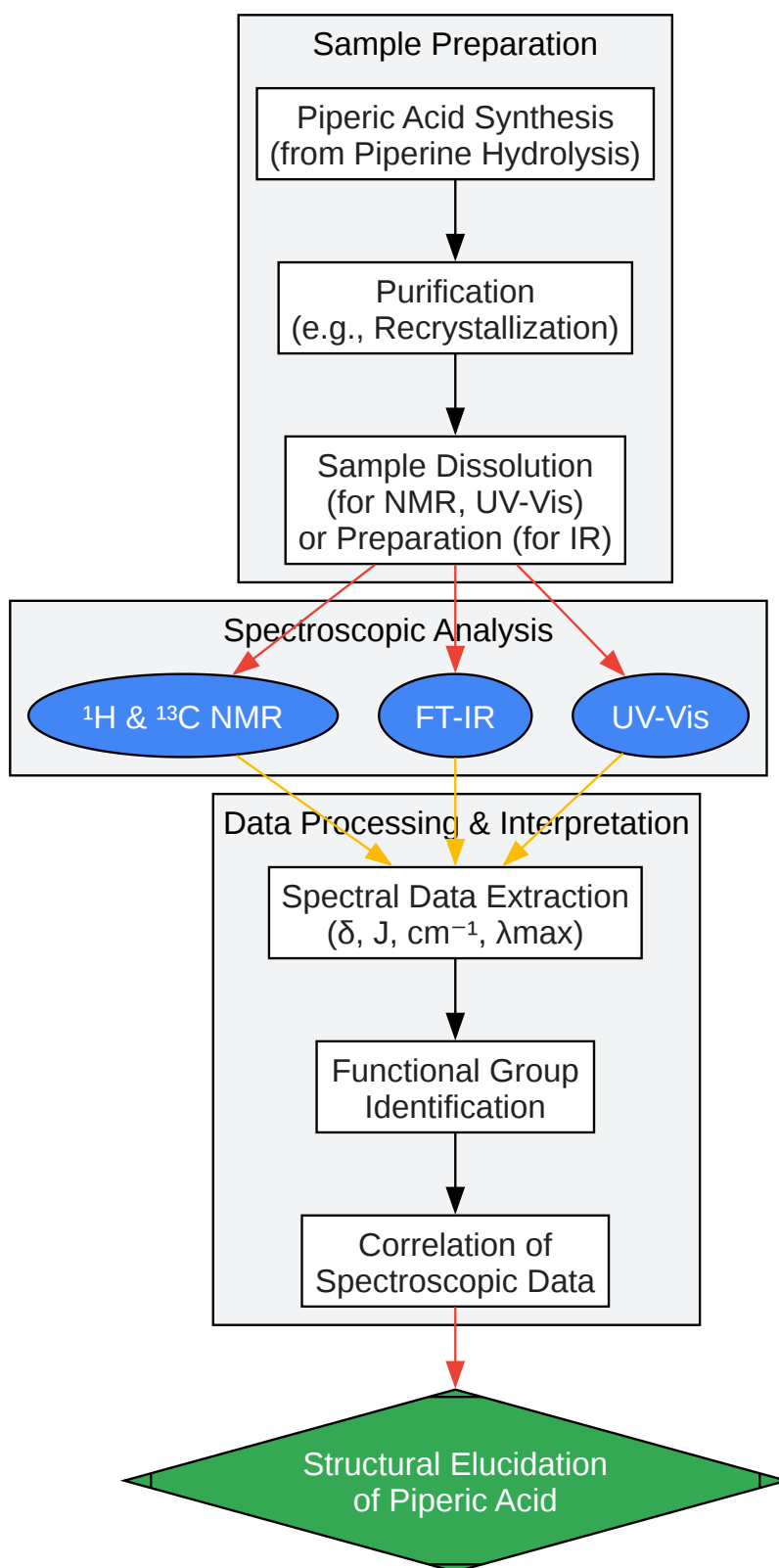
- Sample Preparation: The sample can be prepared as a potassium bromide (KBr) disc, where a small amount of the solid sample is ground with spectroscopic grade KBr and pressed into a thin pellet.[7] Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where the sample is placed directly on a crystal surface (e.g., diamond).[8]
- Data Acquisition: The spectrum is typically scanned over the range of $4000\text{--}400\text{ cm}^{-1}$. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).[7]

2.3 UV-Vis Spectroscopy UV-Vis absorption spectra are measured using a double-beam UV-Vis spectrophotometer.

- Sample Preparation: A dilute solution of **piperic acid** is prepared in a suitable solvent, such as methanol or ethanol, which does not absorb in the region of interest.[5][9] Quartz cuvettes with a 1 cm path length are used.[10] A blank containing only the solvent is used for baseline correction.[11]
- Data Acquisition: The absorbance is measured over a wavelength range of 200 to 450 nm to determine the wavelength of maximum absorption (λ_{max}).[5][9]

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of **piperic acid**.



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Caption: Workflow for Spectroscopic Analysis of **Piperic Acid**.

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